molecular formula C24H44N4O8 B14253941 1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid CAS No. 174025-03-7

1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid

Cat. No.: B14253941
CAS No.: 174025-03-7
M. Wt: 516.6 g/mol
InChI Key: CBUFVNMVOGJUIK-UHFFFAOYSA-N
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Description

1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid is a macrocyclic compound with a unique structure that includes four nitrogen atoms and four propanoic acid groups. This compound is part of a broader class of macrocyclic compounds known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13-tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid typically involves the condensation of the ditosylate of 1,3-propanediol with the disodium salt of N,N’,N’‘,N’‘’-tetra-p-toluene-sulfonyl-N,N’-bis(3-aminopropyl)-1,3-propanediamine. This is followed by the removal of the tosylate groups using 98% sulfuric acid . The reaction conditions must be carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation and deprotection, but with optimizations for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions, often forming complexes with metal ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Metal salts such as nickel(II) chloride or copper(II) sulfate in aqueous or organic solvents.

Major Products

The major products formed from these reactions include metal complexes, which are often more stable and have distinct properties compared to the parent compound.

Scientific Research Applications

1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate metal ions.

    Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent in chelation therapy.

    Industry: Utilized in catalysis and as a stabilizer for various industrial processes.

Mechanism of Action

The mechanism by which 1,5,9,13-tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence various molecular pathways, depending on the specific metal ion involved.

Comparison with Similar Compounds

Similar Compounds

    1,5,9,13-Tetraazacyclohexadecane: Similar in structure but lacks the propanoic acid groups.

    1,4,7,11-Tetraazacyclotetradecane: Another macrocyclic compound with a smaller ring size.

    1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.

Uniqueness

1,5,9,13-Tetraazacyclohexadecane-1,5,9,13-tetrapropanoic acid is unique due to the presence of both nitrogen atoms and propanoic acid groups, which enhance its ability to form stable complexes and increase its solubility in various solvents. This makes it particularly valuable in applications requiring high stability and solubility.

Properties

CAS No.

174025-03-7

Molecular Formula

C24H44N4O8

Molecular Weight

516.6 g/mol

IUPAC Name

3-[5,9,13-tris(2-carboxyethyl)-1,5,9,13-tetrazacyclohexadec-1-yl]propanoic acid

InChI

InChI=1S/C24H44N4O8/c29-21(30)5-17-25-9-1-10-26(18-6-22(31)32)12-3-14-28(20-8-24(35)36)16-4-15-27(13-2-11-25)19-7-23(33)34/h1-20H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)

InChI Key

CBUFVNMVOGJUIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCCN(CCCN(CCCN(C1)CCC(=O)O)CCC(=O)O)CCC(=O)O)CCC(=O)O

Origin of Product

United States

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